molecular formula C18H22F3N3O B10956073 (E)-1-(1-Adamantyl)-3-{[1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-YL]amino}-2-propen-1-one

(E)-1-(1-Adamantyl)-3-{[1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-YL]amino}-2-propen-1-one

Cat. No.: B10956073
M. Wt: 353.4 g/mol
InChI Key: VOTHVMZAQVSMKV-OWOJBTEDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-1-(1-Adamantyl)-3-{[1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-YL]amino}-2-propen-1-one is a synthetic organic compound characterized by its unique adamantyl and pyrazolyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-(1-Adamantyl)-3-{[1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-YL]amino}-2-propen-1-one typically involves a multi-step process. One common method includes the following steps:

    Formation of the Adamantyl Intermediate: The adamantyl group is introduced through a Friedel-Crafts alkylation reaction.

    Pyrazole Formation: The pyrazole ring is synthesized via a cyclization reaction involving hydrazine and an appropriate diketone.

    Coupling Reaction: The adamantyl and pyrazolyl intermediates are coupled using a base-catalyzed condensation reaction to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up production efficiently.

Chemical Reactions Analysis

Types of Reactions

(E)-1-(1-Adamantyl)-3-{[1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-YL]amino}-2-propen-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the trifluoroethyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrazoles or adamantyl derivatives.

Scientific Research Applications

(E)-1-(1-Adamantyl)-3-{[1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-YL]amino}-2-propen-1-one has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or antiviral properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and polymers.

Mechanism of Action

The mechanism of action of (E)-1-(1-Adamantyl)-3-{[1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-YL]amino}-2-propen-1-one involves its interaction with specific molecular targets. The compound may inhibit enzymes or receptors involved in key biological pathways, leading to its observed effects. For example, it may bind to and inhibit the activity of certain kinases or proteases, disrupting cellular processes and exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • **(E)-1-(1-Adamantyl)-3-{[1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-YL]amino}-2-buten-1-one
  • **(E)-1-(1-Adamantyl)-3-{[1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-YL]amino}-2-penten-1-one

Uniqueness

(E)-1-(1-Adamantyl)-3-{[1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-YL]amino}-2-propen-1-one is unique due to its specific combination of adamantyl and pyrazolyl groups, which confer distinct chemical and biological properties. Its trifluoroethyl group further enhances its stability and reactivity, making it a valuable compound for various applications.

Properties

Molecular Formula

C18H22F3N3O

Molecular Weight

353.4 g/mol

IUPAC Name

(E)-1-(1-adamantyl)-3-[[1-(2,2,2-trifluoroethyl)pyrazol-4-yl]amino]prop-2-en-1-one

InChI

InChI=1S/C18H22F3N3O/c19-18(20,21)11-24-10-15(9-23-24)22-2-1-16(25)17-6-12-3-13(7-17)5-14(4-12)8-17/h1-2,9-10,12-14,22H,3-8,11H2/b2-1+

InChI Key

VOTHVMZAQVSMKV-OWOJBTEDSA-N

Isomeric SMILES

C1C2CC3CC1CC(C2)(C3)C(=O)/C=C/NC4=CN(N=C4)CC(F)(F)F

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)C(=O)C=CNC4=CN(N=C4)CC(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.